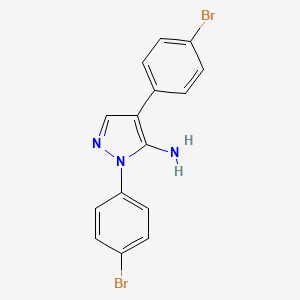
N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine
Vue d'ensemble
Description
N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is a chemical compound known for its antibacterial properties. It is often used as a reference standard in pharmaceutical testing and research. The compound is also known by its synonym, Trimethoprim Impurity A .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with N-methyl-2,4-diaminopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinedione, while reduction may produce N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidine .
Applications De Recherche Scientifique
N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods and quality control.
Biology: In studies related to its antibacterial properties and mechanisms of action.
Medicine: As a component in the development of antibacterial drugs.
Industry: In the production of pharmaceuticals and as a quality control standard.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting the bacterial enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, a cofactor required for the production of nucleic acids and proteins. By inhibiting this enzyme, N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine disrupts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoprim: A widely used antibacterial agent that also inhibits dihydrofolate reductase.
Methotrexate: An anticancer drug that targets dihydrofolate reductase but is used primarily in cancer therapy.
Pyrimethamine: An antimalarial drug that inhibits dihydrofolate reductase in parasites.
Uniqueness
N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is unique due to its specific structure, which allows it to be used as a reference standard in pharmaceutical testing. Its antibacterial properties and mechanism of action make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
4-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-17-14-10(8-18-15(16)19-14)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKKQQWDHRYULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1CC2=CC(=C(C(=C2)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aS,4S,6aR)-hexahydro-2-oxo-N-(15-oxo-3,6,9,12-tetraoxa-16-azanonadec-18-yn-1-yl)-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B1382308.png)




![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)


![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)


